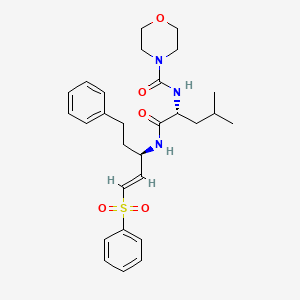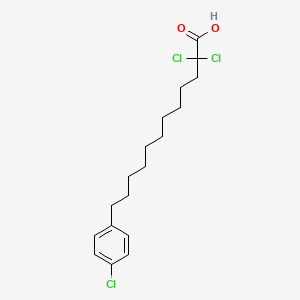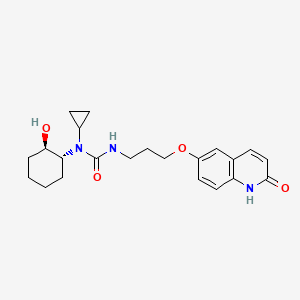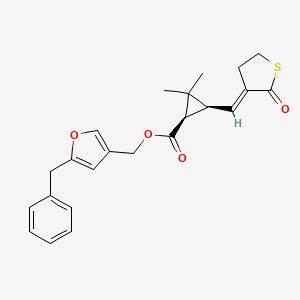
Kadethrine
描述
Molecular Structure Analysis
The molecular structure of Kadethrine consists of a complex arrangement of carbon, hydrogen, oxygen, and sulfur atoms . The exact structure can be found in chemical databases like PubChem .
Physical And Chemical Properties Analysis
This compound has a complex chemical structure with the formula C23H24O4S . It has various physical and chemical properties, including its molecular weight, solubility, and stability .
科学研究应用
环境影响和检测方法
Kadethrine作为拟除虫菊酯类杀虫剂的一部分,由于其在害虫控制方面的有效性而被广泛使用。然而,其环境影响和潜在的内分泌干扰效应已经引起了对其检测和作用机制的重要研究。
环境持久性和毒性
拟除虫菊酯类杀虫剂,包括this compound,具有高脂溶性,在沉积物中积累并在水生生物中生物富集。这种积累引起了人们对其环境持久性和对水生生物造成致命和亚致命毒性的担忧。Brander等人(2016年)的研究强调,拟除虫菊酯类杀虫剂在脊椎动物,包括鱼类中,作为内分泌干扰物质,干扰激素信号通路。这些发现强调了需要监测它们在水道中的存在并了解其长期生态影响的必要性(Brander et al., 2016)。
环境样品中的检测
Chalányová、Paulechová和Hutta(2006年)开发了一种用于检测土壤样品中this compound和其他拟除虫菊酯类杀虫剂的分析方法。这种方法利用反相高效液相色谱(HPLC)中的流通萃取和大体积进样,有助于监测环境基质中的拟除虫菊酯类残留物,包括this compound。这对评估环境污染程度以及指导监管和整治工作以减轻其对生态系统的影响至关重要(Chalányová, Paulechová, & Hutta, 2006)。
作用机制和潜在的内分泌干扰
内分泌干扰潜力
已经研究了this compound及其代谢物的激素活性,以评估它们作为内分泌干扰物的潜力。Du等人(2010年)评估了几种拟除虫菊酯类杀虫剂,包括this compound的雌激素、雄激素和甲状腺激素受体活性。他们的研究结果显示,这些化合物可能会干扰多种核激素受体,可能影响人类的内分泌和生殖系统。这种干扰可能会产生广泛的影响,从发育异常到对生育的影响(Du et al., 2010)。
作用机制
Target of Action
Kadethrin primarily targets the sodium channels in the nervous system of insects . These channels play a crucial role in the propagation of nerve impulses. By modulating these channels, Kadethrin disrupts the normal functioning of the insect’s nervous system, leading to paralysis and death .
Mode of Action
Kadethrin acts as a sodium channel modulator . It binds to the sodium channels, altering their conformation and preventing the normal flow of sodium ions. This disruption in ion flow leads to an abnormal generation of action potentials, resulting in hyperexcitation and eventual paralysis of the insect .
Biochemical Pathways
It is known that the compound interferes with the normal functioning of sodium channels, which are crucial for the propagation of nerve impulses . The disruption of these channels leads to a cascade of events that ultimately result in the paralysis and death of the insect.
Pharmacokinetics
Information on the pharmacokinetics of Kadethrin, including its Absorption, Distribution, Metabolism, and Excretion (ADME) properties, is currently limited. Like other pyrethroids, it is likely that kadethrin is metabolized in the liver and excreted in the urine and feces .
Result of Action
The primary result of Kadethrin’s action is the rapid knockdown of insects. By disrupting the normal functioning of the insect’s nervous system, Kadethrin causes immediate paralysis, followed by death . This makes it an effective tool for controlling various insect pests.
Action Environment
Kadethrin’s action, efficacy, and stability can be influenced by various environmental factors. For instance, it is known to be relatively unstable when exposed to light, due to both the furan ring and the thiolactone group in the molecule Therefore, its effectiveness may be reduced in brightly lit environments
安全和危害
生化分析
Biochemical Properties
Kadethrin plays a crucial role in biochemical reactions, primarily through its interaction with sodium channels in nerve cells. It acts as a sodium channel modulator, prolonging the opening of these channels and causing prolonged depolarization of the nerve membrane . This interaction disrupts normal nerve function, leading to paralysis and death in insects. Kadethrin interacts with various enzymes and proteins, including those involved in detoxification processes such as cytochrome P450 monooxygenases, which metabolize the compound to less toxic forms .
Cellular Effects
Kadethrin exerts significant effects on various cell types and cellular processes. In nerve cells, it disrupts normal function by causing prolonged depolarization, leading to paralysis . This disruption can affect cell signaling pathways, particularly those involving sodium ion flux. Additionally, Kadethrin can influence gene expression related to detoxification and stress responses, as cells attempt to mitigate its toxic effects . In non-target cells, such as mammalian cells, Kadethrin’s impact on cellular metabolism and signaling pathways can lead to adverse effects, including neurotoxicity .
Molecular Mechanism
The molecular mechanism of Kadethrin involves its binding to sodium channels in nerve cells, where it acts as a modulator . By prolonging the opening of these channels, Kadethrin causes continuous sodium influx, leading to sustained depolarization of the nerve membrane . This prolonged depolarization prevents normal repolarization, disrupting nerve signal transmission and resulting in paralysis. Additionally, Kadethrin may inhibit or activate other enzymes involved in detoxification processes, further influencing its overall impact on biological systems .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Kadethrin can change over time due to its stability and degradation properties. Kadethrin is relatively unstable when exposed to light, which can lead to its degradation and reduced efficacy . Over time, the compound may break down into less toxic metabolites, altering its impact on cellular function. Long-term studies have shown that prolonged exposure to Kadethrin can lead to adaptive responses in cells, including upregulation of detoxification enzymes and changes in gene expression .
Dosage Effects in Animal Models
The effects of Kadethrin vary with different dosages in animal models. At low doses, Kadethrin can effectively control insect pests without causing significant toxicity to non-target organisms . At higher doses, it can exhibit toxic effects, including neurotoxicity and adverse impacts on liver function . Threshold effects have been observed, where a certain dosage level triggers a marked increase in toxic responses. These findings highlight the importance of careful dosage management to minimize adverse effects while maintaining efficacy .
Metabolic Pathways
Kadethrin is involved in several metabolic pathways, primarily those related to its detoxification and breakdown . It interacts with enzymes such as cytochrome P450 monooxygenases, which catalyze its conversion to less toxic metabolites . These metabolic pathways help to reduce the overall toxicity of Kadethrin and facilitate its excretion from the body. Additionally, Kadethrin’s impact on metabolic flux and metabolite levels can influence cellular energy balance and stress responses .
Transport and Distribution
Within cells and tissues, Kadethrin is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes . Kadethrin’s lipophilic nature allows it to accumulate in lipid-rich tissues, such as the nervous system, where it exerts its primary effects . This distribution pattern is critical for understanding its site-specific toxicity and overall impact on biological systems.
Subcellular Localization
Kadethrin’s subcellular localization is primarily within the nerve cells, where it targets sodium channels on the cell membrane . Its activity is influenced by post-translational modifications and targeting signals that direct it to specific compartments within the cell . The localization of Kadethrin to these sites is essential for its function as a sodium channel modulator and its overall impact on nerve cell function.
属性
IUPAC Name |
(5-benzylfuran-3-yl)methyl 2,2-dimethyl-3-[(2-oxothiolan-3-ylidene)methyl]cyclopropane-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24O4S/c1-23(2)19(12-17-8-9-28-22(17)25)20(23)21(24)27-14-16-11-18(26-13-16)10-15-6-4-3-5-7-15/h3-7,11-13,19-20H,8-10,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGWALRUNBSBTGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C1C(=O)OCC2=COC(=C2)CC3=CC=CC=C3)C=C4CCSC4=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Record name | Kadethrin | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Kadethrin | |
| Description | Chemical information link to Wikipedia. | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10860733 | |
| Record name | (5-Benzylfuran-3-yl)methyl 2,2-dimethyl-3-[(2-oxothiolan-3-ylidene)methyl]cyclopropane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10860733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
396.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellowish-brown viscous liquid; mp = 31 deg C; [HSDB] | |
| Record name | Kadethrin | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/5747 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
Practically insol in water. Sol in dichloromethane, ethanol (10 g/kg), benzene, toluene, xylene, acetone, piperonyl butoxide. Slightly sol in kerosene. | |
| Details | Tomlin, C.D.S. (ed.). The Pesticide Manual - World Compendium, 11 th ed., British Crop Protection Council, Surrey, England 1997, p. 1099 | |
| Record name | KADETHRIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6693 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.00000004 [mmHg], Vapor pressure: <0.1 mPa @ 20 °C | |
| Details | Tomlin, C.D.S. (ed.). The Pesticide Manual - World Compendium, 11 th ed., British Crop Protection Council, Surrey, England 1997, p. 1099 | |
| Record name | Kadethrin | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/5747 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Details | Tomlin, C.D.S. (ed.). The Pesticide Manual - World Compendium, 11 th ed., British Crop Protection Council, Surrey, England 1997, p. 1099 | |
| Record name | KADETHRIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6693 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
The synthetic pyrethroids delay closure of the sodium channel, resulting in a sodium tail current that is characterized by a slow influx of sodium during the end of depolarization. Apparently the pyrethroid molecule holds the activation gate in the open position. Pyrethroids with an alpha-cyano group (e.g., fenvalerate) produce more prolonged sodium tail currents than do other pyrethroids (e.g., permethrin, bioresmethrin). The former group of pyrethroids causes more cutaneous sensations than the latter. /Synthetic pyrethroids/, Interaction with sodium channels is not the only mechanism of action proposed for the pyrethroids. Their effects on the CNS have led various workers to suggest actions via antagonism of gamma-aminobutyric acid (GABA)-mediated inhibition, modulation of nicotinic cholinergic transmission, enhancement of noradrenaline release, or actions on calcium ions. Since neurotransmitter specific pharmacological agents offer only poor or partical protection against poisoning, it is unlikely that one of these effects represents the primary mechanism of action of the pyrethroids, & most neurotransmitter release is secondary to incr sodium entry. /Pyrethroids/, The symptoms of pyrethrin poisoning follow the typical pattern ... : (1) excitation, (2) convulsions, (3) paralysis, and (4) death. The effects of pyrethrins on the insect nervous system closely resemble those of DDT, but are apparently much less persistent. Regular, rhythmic, and spontaneous nerve discharges have been observed in insect and crustacean nerve-muscle preparations poisoned with pyrethrins. The primary target of pyrethrins seems to be the ganglia of the insect central nervous system although some pyrethrin-poisoning effect can be observed in isolated legs. /Pyrethrins/, Electrophysiologically, pyrethrins cause repetitive discharges and conduction block. /Pyrethrins/, For more Mechanism of Action (Complete) data for KADETHRIN (10 total), please visit the HSDB record page. | |
| Details | Matsumura, F. Toxicology of Insecticides. 2nd ed. New York, NY: Plenum Press, 1985., p. 147 | |
| Record name | KADETHRIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6693 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Yellow-brown viscous oil | |
CAS RN |
58769-20-3 | |
| Record name | [5-benzyl-3-furyl]methyl [1R-[1α,3α(E)]]-3-[(dihydro-2-oxo-3(2H)-thienylidene)methyl]-2,2-dimethylcyclopropanecarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.830 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | KADETHRIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6693 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
31 °C | |
| Details | Tomlin, C.D.S. (ed.). The Pesticide Manual - World Compendium, 11 th ed., British Crop Protection Council, Surrey, England 1997, p. 1099 | |
| Record name | KADETHRIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6693 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



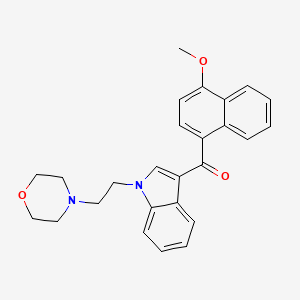
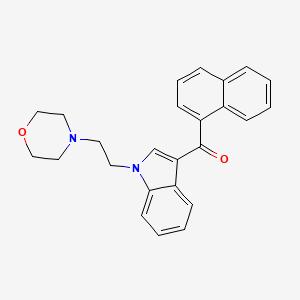


![Piperidine, 1-[2-methoxy-4-(methylthio)benzoyl]-4-(phenylmethyl)-](/img/structure/B1673191.png)
![3-[(4-Tert-butylphenyl)methyl]-1-[(3-fluoro-4-methanesulfonamidophenyl)methyl]thiourea](/img/structure/B1673192.png)
![[2-[(4-Tert-butylphenyl)methyl]-3-[(4-hydroxy-3-methoxyphenyl)methylcarbamothioylamino]propyl] 2,2-dimethylpropanoate](/img/structure/B1673194.png)

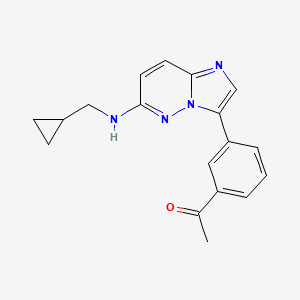
![2-[1-[(2-Chlorophenyl)methyl]-2-methyl-5-methylsulfanylindol-3-yl]ethylazanium;chloride](/img/structure/B1673199.png)
